2-(furan-2-yl)-1,3-thiazolidine

Catalog No.
S709047
CAS No.
51859-60-0
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(furan-2-yl)-1,3-thiazolidine

CAS Number

51859-60-0

Product Name

2-(furan-2-yl)-1,3-thiazolidine

IUPAC Name

2-(furan-2-yl)-1,3-thiazolidine

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2

InChI Key

HXQNTXBXKKMEFR-UHFFFAOYSA-N

SMILES

C1CSC(N1)C2=CC=CO2

Canonical SMILES

C1CSC(N1)C2=CC=CO2

Synthesis and Characterization:

-(2-Furyl)thiazolidine is a heterocyclic compound with the chemical formula C7H9NOS. It has been synthesized and characterized by various research groups using different methods.

  • One study describes the synthesis of 2-(2-furyl)thiazolidine through the reaction of 2-aminoethanethiol with 2-furaldehyde in the presence of acetic acid [].
  • Another study reports the microwave-assisted synthesis of this compound using similar precursors [].

These studies also involve characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized product.

Potential Applications:

Research suggests that 2-(2-furyl)thiazolidine may have potential applications in various scientific fields, including:

  • Medicinal chemistry: Due to the presence of the thiazolidine ring, which is found in some clinically used drugs, researchers have investigated 2-(2-furyl)thiazolidine for potential medicinal properties []. However, further research is needed to determine its specific therapeutic effects.
  • Material science: The furyl and thiazolidine moieties in the molecule offer potential for exploring its properties in material science applications. For instance, studies have reported the use of 2-(2-furyl)thiazolidine derivatives in the development of new types of polymers [].

2-(Furan-2-yl)-1,3-thiazolidine is a heterocyclic compound characterized by the presence of both a furan ring and a thiazolidine structure. Its molecular formula is C7H9NOSC_7H_9NOS and it has a molecular weight of approximately 155.22 g/mol. The compound features a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, and a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique combination contributes to its chemical reactivity and potential biological activity.

, primarily due to the reactive sites on the furan and thiazolidine rings. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with various carbonyl compounds to form more complex structures.
  • Nucleophilic Substitutions: The nitrogen atom in the thiazolidine ring can act as a nucleophile, allowing for substitutions with electrophiles.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions to produce other heterocyclic compounds.

These reactions are often facilitated by catalysts or specific reaction conditions, such as microwave irradiation, which can enhance yields and reduce reaction times .

Research indicates that 2-(Furan-2-yl)-1,3-thiazolidine exhibits significant biological activity. It has been studied for its potential as:

  • Antidiabetic Agent: Compounds related to thiazolidines have been shown to improve insulin sensitivity and glucose metabolism.
  • Anticancer Activity: Some derivatives have demonstrated selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

The biological activities are attributed to its structural characteristics, which allow for interactions with biological targets.

Several methods exist for synthesizing 2-(Furan-2-yl)-1,3-thiazolidine:

  • Condensation of Thiourea with Furan Derivatives: This method involves reacting thiourea with furan derivatives under acidic or basic conditions. Microwave-assisted synthesis can also be employed to enhance yields .
  • One-Pot Reactions: Combining furan derivatives with active methylene compounds in the presence of thiourea allows for efficient synthesis in a single reaction vessel .
  • Thermal Methods: Traditional heating methods can be used, although they may result in lower yields compared to microwave-assisted techniques.

Each method has its advantages in terms of yield, purity, and reaction time.

The applications of 2-(Furan-2-yl)-1,3-thiazolidine span various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in treating diabetes and cancer.
  • Agricultural Chemistry: Its derivatives may find use as agrochemicals or pesticides due to their antimicrobial properties.

Studies on the interactions of 2-(Furan-2-yl)-1,3-thiazolidine with biological macromolecules have revealed insights into its mechanism of action:

  • Protein Binding Studies: Research indicates that it may bind selectively to certain proteins involved in metabolic pathways.
  • Enzyme Inhibition Studies: The compound has shown potential as an inhibitor of specific enzymes related to glucose metabolism and cancer progression .

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(Furan-2-yl)-1,3-thiazolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Furan-2-ylmethylidene)-1,3-thiazolidineContains an additional double bond at the methylene positionExhibits enhanced reactivity due to double bond
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-oneBenzyl substitution increases lipophilicityPotentially higher biological activity
Furan-2-ylmethylene thiazolidinedionesContains a carbonyl group adjacent to thiazolidineKnown for selective inhibition of PI3Kγ

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological properties. The unique combination of furan and thiazolidine in 2-(Furan-2-yl)-1,3-thiazolidine sets it apart in terms of potential applications in medicinal chemistry.

XLogP3

0.9

Dates

Modify: 2023-08-15

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